BTO-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BTO-1は、ポロ様キナーゼ阻害剤として知られる化合物です。ポロ様キナーゼは、セリン/スレオニンキナーゼファミリーに属し、有糸分裂、細胞質分裂、DNA損傷応答など、様々な細胞プロセスにおいて重要な役割を果たしています。 This compoundは、リン酸化と脱リン酸化を含むプロセスを調節する上で有効であることが知られており、広く用いられています .

合成方法

合成経路と反応条件

This compoundの合成は、コア構造の合成から始まり、その後、官能基を導入するなど、複数のステップで構成されます。具体的な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、様々な試薬や触媒が用いられ、目的の化学構造が得られることが知られています .

工業生産方法

This compoundの工業生産は、一般的に、高収率と高純度を実現するため、最適化された反応条件を用いた大規模合成が行われます。 プロセスには、結晶化、精製、品質管理などの工程が含まれ、業界基準を満たす製品が製造されます .

作用機序

BTO-1は、様々な細胞プロセスに不可欠なポロ様キナーゼを阻害することにより、その効果を発揮します。ポロ様キナーゼの阻害は、標的タンパク質のリン酸化と脱リン酸化を阻害し、有糸分裂や細胞質分裂などの細胞プロセスに変化をもたらします。 This compoundは、ポロ様キナーゼの活性部位を特異的に標的とし、基質タンパク質との相互作用を阻害します .

生化学分析

Biochemical Properties

5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of Polo-like kinase (Plk) . It interacts with enzymes such as Plx1, leading to the inhibition of phosphorylation processes. This interaction is crucial for understanding the compound’s potential in regulating cell division and other phosphorylation-dependent processes.

Cellular Effects

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide on various cell types include the induction of monopolar spindles in mitotic cells . It also reduces the phosphorylation of Cdc25C in a dose-dependent manner and decreases H3 phosphorylation by approximately 20% in PTK cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide exerts its effects through the inhibition of Polo-like kinase activity . This inhibition disrupts the normal phosphorylation of target proteins, leading to alterations in cell cycle progression and mitotic spindle formation. The compound’s binding interactions with Plk and its subsequent inhibition are key to its mechanism of action.

Dosage Effects in Animal Models

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide vary with different dosages in animal models. At higher doses, the compound has been observed to cause toxic effects, including skin and eye irritation . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BTO-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

化学反応の分析

反応の種類

BTO-1は、以下の様な様々な化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体を形成することがあります。

還元: 還元反応は、this compoundの官能基を修飾するために使用できます。

一般的な試薬と条件

This compoundを含む反応に用いられる一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために最適化されます .

主要生成物

This compoundの反応から生成される主要生成物は、用いられる特定の反応条件と試薬によって異なります。 これらの生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれます .

科学的研究の応用

BTO-1は、以下の様な幅広い科学研究に応用されています。

化学: this compoundは、ポロ様キナーゼが細胞プロセスにおいて果たす役割を研究するための研究ツールとして用いられています。

生物学: this compoundは、細胞分裂やDNA損傷応答のメカニズムを調べるための生物学研究で用いられています。

医学: this compoundは、癌などの異常な細胞分裂に関連する疾患の治療における潜在的な治療応用が期待されています。

類似化合物との比較

類似化合物

BI 2536: 同様の作用機序を持つもう1つのポロ様キナーゼ阻害剤です。

GSK461364: ポロ様キナーゼを阻害し、癌治療における潜在的な治療応用が期待される化合物です。

Volasertib: 癌治療の臨床試験で使用されているポロ様キナーゼ阻害剤です.

BTO-1の独自性

This compoundは、ポロ様キナーゼの特異的な阻害と、リン酸化と脱リン酸化プロセスを調節する有効性において、他の化合物とは一線を画しています。 単極紡錘体の形成やRhoおよびRho-GEFの動員阻害など、細胞メカニズムに対する多様な影響は、他の類似化合物とは異なるthis compoundの特性を際立たせています .

特性

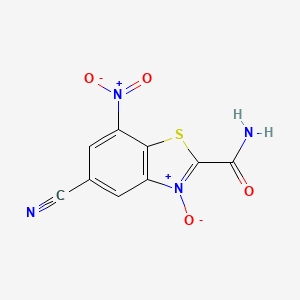

IUPAC Name |

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRBAXZAJBBIAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429520 |

Source

|

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40647-02-7 |

Source

|

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTO-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。